2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride
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Overview
Description
2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine moiety and a chloro group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloropyrimidine with pyridine-3-amine under controlled conditions.
Substitution Reaction: The chloro group is introduced via a substitution reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of the Ethanamine Moiety: The ethanamine group is attached through a nucleophilic substitution reaction, often using ethylamine or similar amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride involves its interaction with molecular targets such as receptor tyrosine kinases. By binding to these receptors, it inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Gefitinib: Another tyrosine kinase inhibitor used for non-small cell lung cancer.
Uniqueness
2-(4-Chloro-6-(pyridin-3-YL)pyrimidin-2-YL)ethanamine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C11H13Cl3N4 |
---|---|
Molecular Weight |
307.6 g/mol |
IUPAC Name |
2-(4-chloro-6-pyridin-3-ylpyrimidin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H11ClN4.2ClH/c12-10-6-9(8-2-1-5-14-7-8)15-11(16-10)3-4-13;;/h1-2,5-7H,3-4,13H2;2*1H |
InChI Key |
RLZJPQBZWAVEQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC(=N2)CCN)Cl.Cl.Cl |
Origin of Product |
United States |
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